molecular formula C24H32ClN5S B14474346 Guanidine, N-(2,3-diethylcyclohexyl)-N'-(2-methyl-4-quinolinyl)-N''-2-thiazolyl-, monohydrochloride CAS No. 72042-01-4

Guanidine, N-(2,3-diethylcyclohexyl)-N'-(2-methyl-4-quinolinyl)-N''-2-thiazolyl-, monohydrochloride

Cat. No.: B14474346
CAS No.: 72042-01-4
M. Wt: 458.1 g/mol
InChI Key: CDDOYVGODCKINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine, N-(2,3-diethylcyclohexyl)-N’-(2-methyl-4-quinolinyl)-N’'-2-thiazolyl-, monohydrochloride is a complex organic compound that belongs to the class of guanidines. This compound is characterized by its unique structure, which includes a guanidine core linked to various functional groups, including a cyclohexyl ring, a quinoline moiety, and a thiazole ring. The monohydrochloride form indicates that it is a salt formed with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, N-(2,3-diethylcyclohexyl)-N’-(2-methyl-4-quinolinyl)-N’'-2-thiazolyl-, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Guanidine Core: This step involves the reaction of a suitable amine with cyanamide or its derivatives under basic conditions to form the guanidine core.

    Functional Group Addition: The cyclohexyl, quinoline, and thiazole groups are introduced through various organic reactions, such as alkylation, acylation, and cyclization.

    Salt Formation: The final compound is treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-(2,3-diethylcyclohexyl)-N’-(2-methyl-4-quinolinyl)-N’'-2-thiazolyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Guanidine, N-(2,3-diethylcyclohexyl)-N’-(2-methyl-4-quinolinyl)-N’'-2-thiazolyl-, monohydrochloride has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and pharmacological activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of guanidine, N-(2,3-diethylcyclohexyl)-N’-(2-methyl-4-quinolinyl)-N’'-2-thiazolyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Guanidine, N-(2,3-diethylcyclohexyl)-N’-(2-methyl-4-quinolinyl)-N’'-2-thiazolyl-: A similar compound without the monohydrochloride form.

    Other Guanidine Derivatives: Compounds with different functional groups attached to the guanidine core.

Uniqueness

Guanidine, N-(2,3-diethylcyclohexyl)-N’-(2-methyl-4-quinolinyl)-N’'-2-thiazolyl-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other guanidine derivatives.

Properties

CAS No.

72042-01-4

Molecular Formula

C24H32ClN5S

Molecular Weight

458.1 g/mol

IUPAC Name

2-(2,3-diethylcyclohexyl)-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine;hydrochloride

InChI

InChI=1S/C24H31N5S.ClH/c1-4-17-9-8-12-20(18(17)5-2)27-23(29-24-25-13-14-30-24)28-22-15-16(3)26-21-11-7-6-10-19(21)22;/h6-7,10-11,13-15,17-18,20H,4-5,8-9,12H2,1-3H3,(H2,25,26,27,28,29);1H

InChI Key

CDDOYVGODCKINE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1CC)N=C(NC2=CC(=NC3=CC=CC=C32)C)NC4=NC=CS4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.